molecular formula C16H11BrN2O B3020031 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 371917-69-0

3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B3020031
CAS RN: 371917-69-0
M. Wt: 327.181
InChI Key: IODNBYBZEIGTHI-UHFFFAOYSA-N
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Description

Typically, compounds like “3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” belong to a class of organic compounds known as aromatic compounds. They are characterized by one or more planar rings of atoms joined by covalent bonds of two different kinds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like Suzuki coupling, Miyaura borylation, or Ullman and Buchwald–Hartwig reactions . These reactions are commonly used in organic chemistry to create carbon-carbon and carbon-nitrogen bonds, which are key in the formation of complex organic molecules .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), mass spectroscopy, and infrared (IR) spectroscopy . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, bromophenyl groups can participate in various reactions, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. These properties include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Photophysical Studies

3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde has been studied for its photophysical properties. X-ray diffraction analysis was used to determine its structure, and its photophysical behavior was examined in various solvents. The compound showed varying emission spectra, extinction coefficients, and quantum yields in different solvents, highlighting its potential in photophysical applications (Singh et al., 2013).

Structural Characterization and Synthesis

Various pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been synthesized and characterized using X-ray single crystal structure determination. These studies are crucial for understanding the molecular structure and potential chemical applications of such compounds (Loh et al., 2013).

Antimicrobial Activity

Research involving heteroaryl pyrazole derivatives like 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, which shares a similar structure with 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, has demonstrated antimicrobial activity. These compounds, when reacted with chitosan to form Schiff bases, showed varying levels of biological activity against different bacteria and fungi, indicating their potential use in antimicrobial applications (Hamed et al., 2020).

Supramolecular Assembly

The study of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, revealed insights into its molecular structures and supramolecular assembly. This research can provide valuable information for the development of materials and molecular devices based on similar pyrazole derivatives (Cuartas et al., 2017).

Crystal Structure Analysis

The crystal structure of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been analyzed, revealing details about its molecular conformation and intermolecular interactions. This information is crucial for understanding its chemical behavior and potential applications in materials science (Prasath et al., 2011).

Nonlinear Optics and Molecular Docking

3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was investigated for its structural, optical properties, and molecular docking studies. This compound was found to have potential in nonlinear optics due to its high hyperpolarizability and was also suggested to exhibit phosphodiesterase inhibitory activity (Mary et al., 2015).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be flammable, toxic, or corrosive. Safety data sheets (SDS) provide information about the potential hazards of a compound and how to handle it safely .

Future Directions

The future directions for the study of a compound depend on its potential applications. For example, if a compound shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

3-(3-bromophenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-14-6-4-5-12(9-14)16-13(11-20)10-19(18-16)15-7-2-1-3-8-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODNBYBZEIGTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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